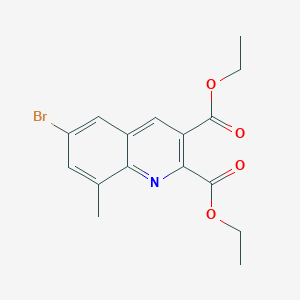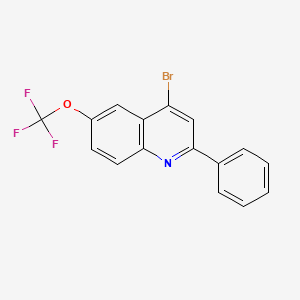
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is an organic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 4th position, a phenyl group at the 2nd position, and a trifluoromethoxy group at the 7th position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve the coupling of 4-bromoquinoline with 2-phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst loading.
化学反応の分析
Types of Reactions
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the quinoline ring.
科学的研究の応用
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The trifluoromethoxy group may enhance the compound’s ability to penetrate cell membranes, while the quinoline ring can interact with various enzymes and receptors.
類似化合物との比較
Similar Compounds
4-Bromo-7-(trifluoromethoxy)quinoline: Lacks the phenyl group at the 2nd position.
2-Phenyl-7-(trifluoromethoxy)quinoline: Lacks the bromine atom at the 4th position.
4-Bromo-2-phenylquinoline: Lacks the trifluoromethoxy group at the 7th position.
Uniqueness
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is unique due to the combination of the bromine atom, phenyl group, and trifluoromethoxy group on the quinoline ring. This unique structure imparts specific chemical and physical properties that make it valuable for various research applications .
特性
CAS番号 |
1189106-98-6 |
|---|---|
分子式 |
C16H9BrF3NO |
分子量 |
368.15 g/mol |
IUPAC名 |
4-bromo-2-phenyl-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C16H9BrF3NO/c17-13-9-14(10-4-2-1-3-5-10)21-15-8-11(6-7-12(13)15)22-16(18,19)20/h1-9H |
InChIキー |
JUCLZTUAGIDJSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)Br |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















